molecular formula C17H18FNO3 B5736848 3,4-diethoxy-N-(2-fluorophenyl)benzamide

3,4-diethoxy-N-(2-fluorophenyl)benzamide

Cat. No.: B5736848
M. Wt: 303.33 g/mol
InChI Key: HIQPJNFVOLURCD-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(2-fluorophenyl)benzamide is a benzamide derivative characterized by a diethoxy-substituted benzoyl moiety and a 2-fluorophenylamine group. The ethoxy groups at positions 3 and 4 of the benzene ring contribute to its lipophilicity and electronic profile, while the fluorine atom on the aniline ring enhances metabolic stability and influences hydrogen-bonding interactions. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzamides, which are known to exhibit enzyme inhibition, receptor modulation, and antimicrobial activities .

Properties

IUPAC Name

3,4-diethoxy-N-(2-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-3-21-15-10-9-12(11-16(15)22-4-2)17(20)19-14-8-6-5-7-13(14)18/h5-11H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQPJNFVOLURCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-fluorophenyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4-diethoxy-N-(2-fluorophenyl)amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Diethoxy-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The diethoxy groups distinguish 3,4-diethoxy-N-(2-fluorophenyl)benzamide from analogs with alternative substituents. Key comparisons include:

Compound Name Substituents on Benzamide Melting Point (°C) Yield (%) Elemental Analysis (C/H/N) Reference
3,4-Diethoxy-N-(4-bromophenyl)benzamide 3,4-diethoxy 198 57 Calc: 56.06/4.98/3.85
Exp: 56.19/5.26/3.77
3,4-Diethoxy-N-(4-nitro-2-(trifluoromethyl)phenyl)benzamide 3,4-diethoxy 158 64 Calc: 54.27/4.30/7.03
Exp: 54.18/4.22/6.96
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 3,4,5-trimethoxy N/A N/A N/A
N-(3,4-difluorophenyl)benzamide Unsubstituted benzamide N/A N/A N/A

Key Observations :

  • Diethoxy vs.
  • Bromophenyl vs. Fluorophenyl : The bromine atom in compound 49 () increases molecular weight and polarizability, which may affect binding kinetics compared to the fluorine-substituted target compound.

Substituent Variations on the Aniline Ring

The 2-fluorophenyl group is compared to other halogenated and functionalized aniline moieties:

Compound Name Aniline Substituent Biological Activity (if reported) Reference
This compound 2-fluorophenyl N/A N/A
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-difluorophenyl Hydrogen-bonding interactions studied
Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]-benzamide) 3,5-dichloropyridyl PDE4 inhibition (IC₅₀: 0.8 nM)
N-(3-(2-fluorophenyl)-2-methylallyl)-3,4,5-trimethoxybenzamide 3-(2-fluorophenyl)allyl Radiolabeled agonist (high affinity)

Key Observations :

  • Fluorine Position : The 2-fluorophenyl group in the target compound may engage in weaker hydrogen bonding compared to 2,3-difluorophenyl derivatives due to fewer fluorine atoms .
  • Heterocyclic Substitution : Roflumilast () demonstrates that replacing the aniline with a pyridyl group significantly enhances PDE4 inhibition, highlighting the importance of heterocycles in target selectivity.

Structural Modifications with Linkers or Hybrid Systems

Some analogs incorporate additional functional groups or hybrid scaffolds:

Compound Name Structural Feature Potential Impact Reference
3,4-Diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide Ethylene linker Increased flexibility; altered pharmacokinetics
(Z)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-(2-fluorophenyl)-3-oxoprop-1-en-1-yl)benzamide Thiadiazole-chalcone hybrid Antioxidant activity (54% yield)

Key Observations :

  • Ethylene Linker : The linker in ’s compound may improve membrane permeability but reduce binding affinity due to increased entropy penalties.
  • Hybrid Systems : The thiadiazole-chalcone hybrid () demonstrates how scaffold diversification can introduce new biological activities (e.g., antioxidant effects).

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